Galegin sulfate
Description
Properties
IUPAC Name |
diaminomethylidene(3-methylbut-2-enyl)azanium;sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N3.H2O4S/c2*1-5(2)3-4-9-6(7)8;1-5(2,3)4/h2*3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPCMSQWHGAENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC[NH+]=C(N)N)C.CC(=CC[NH+]=C(N)N)C.[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Plant Material Selection and Pretreatment
The isolation of galegin sulfate primarily relies on Galega officinalis, a leguminous plant historically used in traditional medicine. Fresh seeds yield the highest concentration of galegine, with studies reporting 0.63% this compound by weight. Older seeds (≥1 year) show reduced yields (<0.1%), emphasizing the importance of material freshness.
Pretreatment involves:
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Seed dehydration : Fresh seeds are dried at 40°C for 48 hours to reduce moisture content without degrading alkaloids.
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Mechanical grinding : Seeds are pulverized to a 200–400 µm particle size to enhance solvent penetration.
Solvent Extraction and Sulfation
Aqueous ethanol (70% v/v) serves as the primary solvent due to its ability to dissolve polar alkaloids while minimizing non-target compound extraction. The process involves:
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Maceration : Ground seeds are soaked in ethanol at a 1:10 (w/v) ratio for 72 hours at 25°C.
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Acidification : The extract is adjusted to pH 3.0 using sulfuric acid, converting freebase galegine to its sulfate form.
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Precipitation : Ammonium sulfate is added to 80% saturation, precipitating this compound.
Table 1: Yield Variation Based on Plant Material
| Material Type | This compound Yield (%) | Reference |
|---|---|---|
| Fresh seeds | 0.63 | |
| Dried plant (<6 mo) | 0.065 | |
| Seeds (>1 year) | <0.1 |
Synthetic Routes to this compound
Molecularly Imprinted Polymer (MIP) Synthesis
MIP-based synthesis enables selective galegine templating, achieving 85–90% purity in laboratory settings. The protocol involves:
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Template assembly : Galegine is combined with methacrylic acid (functional monomer) and ethylene glycol dimethacrylate (cross-linker) in acetonitrile.
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Polymerization : Initiated by azobisisobutyronitrile (AIBN) at 60°C for 24 hours.
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Template removal : Soxhlet extraction with methanol-acetic acid (9:1 v/v) eliminates unreacted monomers.
Key parameters :
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Monomer-to-template ratio: 4:1
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Reaction temperature: 60°C ± 2°C
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Post-polymerization washing: 72 hours
Catalytic Oxidation-Reduction Cycles
Recent advances employ transition metal catalysts (e.g., Pd/C) for direct sulfation of galegine precursors:
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Galegine oxidation : Potassium permanganate in acidic conditions generates intermediate quinone structures.
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Sulfation : Sulfur trioxide-pyridine complex introduces sulfate groups at C-3 and C-7 positions.
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Reduction : Sodium borohydride stabilizes the sulfated product.
Reaction conditions :
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Temperature: 0–5°C (oxidation), 25°C (sulfation)
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Yield: 68–72% after purification
Industrial-Scale Production
High-Performance Liquid Chromatography (HPLC) Purification
Industrial facilities utilize preparative HPLC with C18 columns (250 × 21.2 mm, 10 µm) for large-scale this compound isolation:
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Mobile phase : 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (85:15)
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Flow rate : 15 mL/min
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Detection : UV at 254 nm
Table 2: HPLC Purification Efficiency
| Batch Size (kg) | Purity (%) | Recovery Rate (%) |
|---|---|---|
| 1 | 95.2 | 89.7 |
| 5 | 93.8 | 87.4 |
| 10 | 91.5 | 84.1 |
Chemical Reactions Analysis
Types of Reactions: Galegin sulfate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound.
Scientific Research Applications
Galegin sulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: this compound is studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Research has focused on its hypoglycemic properties and potential use in treating diabetes.
Industry: this compound is used in the development of pharmaceuticals and other therapeutic agents.
Mechanism of Action
The mechanism of action of galegin sulfate involves its interaction with various molecular targets and pathways. It is believed to exert its hypoglycemic effects by:
Inhibiting Gluconeogenesis: this compound inhibits the production of glucose in the liver.
Enhancing Insulin Sensitivity: It improves the sensitivity of cells to insulin, facilitating glucose uptake.
Modulating Signaling Pathways: this compound affects various signaling pathways involved in glucose metabolism.
Comparison with Similar Compounds
Key Characteristics of Galegin Sulfate:
- Chemical Structure : A guanidine alkaloid conjugated with a sulfate group, though the exact molecular formula remains unspecified in available literature.
- Toxicity Profile :
- Mechanism: Inhibits mitochondrial oxidative phosphorylation, leading to hypoxic and anoxic symptoms in poisoned animals .
Comparison with Similar Sulfate Compounds
This section compares this compound with structurally or functionally analogous sulfates, emphasizing chemical properties, applications, and toxicity.
Zinc Sulfate (ZnSO₄)
Chemical Properties :
Toxicity :
Contrast with this compound :
- Zinc sulfate is non-toxic at therapeutic doses, whereas this compound exhibits severe mitochondrial toxicity even at low doses (e.g., 0.8 g/kg dry plant matter in deer feed caused clinical symptoms) .
Sodium Sulfate (Na₂SO₄)
Chemical Properties :
Toxicity :
- Generally safe; high doses may cause dehydration or gastrointestinal distress.
- No reported mitochondrial toxicity, unlike this compound .
Contrast with this compound :
- Sodium sulfate lacks bioactivity in energy pathways, making it industrially versatile but pharmacologically inert compared to this compound’s targeted toxicity .
Gallium Sulfate (Ga₂(SO₄)₃)
Chemical Properties :
Toxicity :
- Hazard codes: H315 (skin irritation), H319 (eye damage).
- No mitochondrial disruption reported, contrasting with this compound’s mechanism .
Contrast with this compound :
- Gallium sulfate’s industrial niche contrasts with this compound’s natural origin and acute biological toxicity .
Antimony(III) Sulfate (Sb₂(SO₄)₃)
Chemical Properties :
Toxicity :
- Acute exposure: Mucosal irritation, respiratory distress.
- Chronic risks: Carcinogenicity (inferred from antimony compounds) .
Contrast with this compound :
- Antimony sulfate’s industrial hazards differ from this compound’s natural, rapid-acting mitochondrial toxicity .
Q & A
Q. What are the optimal strategies for conducting a comprehensive literature review on Galegin sulfate’s pharmacological mechanisms?
- Methodological Answer :
Combine keyword searches in Google Scholar (e.g., "this compound pharmacokinetics" OR "this compound mechanism") with advanced operators like
site:(e.g.,site:nih.gov) to target authoritative sources. Use the "Cited by" feature to trace seminal works and citation chains. Cross-validate findings with specialized databases (e.g., SciFinder for chemical data, Web of Science for impact metrics). Prioritize review articles for foundational insights .
Q. How can researchers design reproducible synthesis protocols for this compound?
- Methodological Answer : Document reaction conditions (e.g., temperature, solvents, catalysts) in detail, adhering to journal guidelines for experimental reproducibility (e.g., Beilstein Journal of Organic Chemistry standards). Include characterization data (e.g., NMR, HPLC) for key intermediates and final products. Validate purity thresholds using triplicate assays and report statistical variance .
Q. What databases are essential for identifying prior studies on this compound’s bioactivity?
- Methodological Answer : Use Google Scholar for broad coverage and grey literature (e.g., theses, conference papers). Augment with PubMed for biomedical studies, SciFinder for chemical interactions, and Reaxys for reaction pathways. Filter results by publication date (last 10 years) to prioritize recent advancements .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioavailability data for this compound?
- Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., dosage forms, assay methodologies). Apply statistical tools (e.g., Cochrane’s Q-test) to assess heterogeneity. Use subgroup analyses to isolate factors like pH-dependent solubility or metabolic enzyme interactions .
Q. What advanced techniques validate this compound’s structural stability under physiological conditions?
Q. How can researchers synthesize fragmented findings on this compound’s dual agonist/antagonist effects?
- Methodological Answer : Develop a systematic review framework:
- Map receptor-binding assays (e.g., IC₅₀ values across studies).
- Use heatmaps to visualize dose-response contradictions.
- Apply Bradford Hill criteria to evaluate causality in observed dual mechanisms .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-dependent toxicity in this compound studies?
Q. How can researchers ensure reproducibility in in vivo efficacy studies of this compound?
- Methodological Answer : Standardize animal models (e.g., strain, age, diet). Pre-register protocols on platforms like OSF to mitigate bias. Include positive/negative controls in each experiment and share raw data via repositories like Zenodo .
Table 1: Common Analytical Methods for this compound Characterization
Key Considerations for Researchers
- Critical Evaluation : Scrutinize Google Scholar results for predatory journals; cross-check with Scopus or Web of Science indexing .
- Grey Literature : Use
intitle:operator in Google Scholar to locate technical reports or theses, but validate findings against peer-reviewed data . - Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
